molecular formula C12H21BrN2O B2480034 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856078-31-3

4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole

Cat. No.: B2480034
CAS No.: 1856078-31-3
M. Wt: 289.217
InChI Key: NVMMHPSVLMUABO-UHFFFAOYSA-N
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Description

4-Bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole is a halogenated pyrazole derivative with the molecular formula C12H21BrN2O. This compound is notable for its unique structure, which includes a bromine atom and a butoxymethyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-1-butyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to modulate biological pathways.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and butoxymethyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain applications .

Properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrN2O/c1-3-5-7-15-12(11(13)9-14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMMHPSVLMUABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)Br)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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